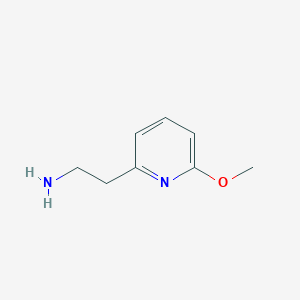

2-(6-Methoxypyridin-2-YL)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methoxypyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-11-8-4-2-3-7(10-8)5-6-9/h2-4H,5-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBZWISZCKYJDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901306804 | |

| Record name | 6-Methoxy-2-pyridineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194658-15-6 | |

| Record name | 6-Methoxy-2-pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194658-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-pyridineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(6-Methoxypyridin-2-yl)ethanamine CAS number 1951441-75-0

The following technical guide is structured to provide an exhaustive analysis of 2-(6-Methoxypyridin-2-yl)ethanamine (CAS 1951441-75-0). This document is designed for medicinal chemists and process scientists, focusing on the compound's utility as a strategic building block, its synthetic accessibility, and its physicochemical behavior in drug design.

CAS Number: 1951441-75-0 Chemical Class: Pyridine-based Heterocyclic Primary Amine Role: Pharmacophore Scaffold & Linker Module[1]

Executive Summary & Strategic Utility

In modern drug discovery, 2-(6-Methoxypyridin-2-yl)ethanamine represents a high-value "scaffold hopping" tool.[1] It serves as a bioisostere for the classic 2-phenylethanamine (phenethylamine) moiety.[1] The incorporation of the pyridine nitrogen and the 6-methoxy substituent introduces distinct electronic and physicochemical advantages:

-

Metabolic Blocking: The 6-methoxy group blocks the oxidation-prone para-position (relative to the ethylamine chain), significantly enhancing metabolic stability against CYP450-mediated clearance compared to unsubstituted pyridine or phenyl analogs.[1]

-

Basicity Modulation: The pyridine ring lowers the lipophilicity (LogP) relative to a benzene ring. The methoxy group, while electron-donating by resonance, exerts an inductive effect that, combined with the pyridine nitrogen, fine-tunes the pKa of the terminal amine, often improving oral bioavailability and blood-brain barrier (BBB) penetration.

-

Binding Interactions: The methoxy oxygen and pyridine nitrogen provide additional hydrogen bond acceptor (HBA) sites, allowing for unique binding vectors within protein active sites (e.g., Kinases, GPCRs).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The following data summarizes the core properties of the free base. Note that the compound is frequently handled as a hydrochloride salt to prevent oxidative degradation and improve handling.[1]

| Property | Value / Descriptor | Note |

| IUPAC Name | 2-(6-Methoxypyridin-2-yl)ethanamine | |

| Molecular Formula | C₈H₁₂N₂O | |

| Molecular Weight | 152.19 g/mol | |

| Appearance | Colorless to pale yellow oil (Free Base) | Hygroscopic solid as HCl salt |

| LogP (Predicted) | ~0.68 - 1.1 | Lower than phenethylamine (~1.[1][2][3][4][5]4) |

| pKa (Amine) | ~9.5 | Typical primary aliphatic amine |

| pKa (Pyridine N) | ~2.5 - 3.0 | Weakly basic due to OMe modulation |

| H-Bond Acceptors | 3 (Pyridine N, OMe, Amine N) | |

| H-Bond Donors | 2 (Primary Amine) | |

| Rotatable Bonds | 3 | High flexibility for ligand docking |

Synthetic Accessibility & Manufacturing[1][2][8]

The synthesis of CAS 1951441-75-0 is best approached via a Nitrile Reduction Strategy .[1] This pathway offers the highest atom economy and scalability compared to the Henry reaction (nitroaldol) or cross-coupling methods.

Retrosynthetic Analysis

The logical disconnection points to 2-(6-Methoxypyridin-2-yl)acetonitrile , which can be derived from the commercially available 2-Chloro-6-methoxypyridine or 2-Bromo-6-methoxypyridine .[1]

Caption: Retrosynthetic logic flow from the target amine back to commodity pyridine starting materials.

Detailed Experimental Protocol

Method: Two-Step Synthesis from 2-(Chloromethyl)-6-methoxypyridine.

Step 1: Cyanation (Formation of the Nitrile)

-

Reagents: 2-(Chloromethyl)-6-methoxypyridine (1.0 eq), Sodium Cyanide (1.2 eq), DMSO (solvent).

-

Procedure:

-

Dissolve 2-(chloromethyl)-6-methoxypyridine in DMSO (5 mL/g).

-

CAUTION: Add Sodium Cyanide (NaCN) carefully. Maintain temperature < 40°C to prevent runaway exotherms.[1]

-

Stir the mixture at ambient temperature for 4-6 hours. Monitor by TLC/LC-MS for disappearance of the alkyl chloride.[1]

-

Workup: Quench with water (caution: residual cyanide). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[6]

-

Output: 2-(6-Methoxypyridin-2-yl)acetonitrile (Solid or Oil).

-

Step 2: Reduction (Formation of the Amine)

-

Reagents: Nitrile intermediate, Borane-Tetrahydrofuran Complex (BH₃[1]·THF) (3.0 eq), or H₂ (50 psi) with Raney Nickel.

-

Preferred Lab Protocol (Borane):

-

Dissolve the nitrile in anhydrous THF under Nitrogen atmosphere.

-

Cool to 0°C. Dropwise add BH₃·THF (1.0 M solution).

-

Reflux for 3 hours to ensure complete reduction of the C≡N triple bond.[1]

-

Quench: Cool to 0°C. Carefully add Methanol followed by 1M HCl to hydrolyze the borane-amine complex.

-

Reflux the acidic solution for 1 hour.

-

Isolation: Basify to pH >12 with NaOH. Extract with Dichloromethane (DCM).[6]

-

Purification: Convert to HCl salt by adding 4M HCl in Dioxane, or purify free base via column chromatography (DCM/MeOH/NH₄OH).

-

Reactivity & Functionalization Map

For drug development professionals, understanding how this building block behaves in parallel synthesis is critical.

Caption: Primary reaction pathways for incorporating the ethanamine scaffold into larger drug molecules.

Key Reactivity Insights:

-

Selectivity: The primary aliphatic amine is significantly more nucleophilic than the pyridine nitrogen or the methoxy oxygen.[1] Protection of the pyridine nitrogen is rarely required during standard amine couplings.

-

Acid Sensitivity: While the methoxy group is generally stable, harsh acidic conditions (e.g., boiling HBr or BBr₃) will cleave the methyl ether, yielding the 6-hydroxypyridine (pyridone) tautomer. Avoid strong Lewis acids if the methoxy group must be retained.[1]

-

Salt Formation: The compound forms stable mono-salts (HCl, fumarate). Dihydrochloride formation is possible but the second proton (on pyridine N) is labile (pKa ~2.5).

Handling, Stability & Safety

-

Storage: Store the HCl salt at 2-8°C under an inert atmosphere (Argon/Nitrogen). The free base is prone to absorbing atmospheric CO₂ (carbamate formation) and should be used immediately or stored frozen.

-

Safety Profile:

-

GHS Classification: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2.

-

Hazard: Like many aminopyridines, it may possess toxicological properties similar to nicotine or other CNS-active agents.[1] Handle with full PPE (gloves, goggles, fume hood).

-

Incompatibility: Strong oxidizing agents, acid chlorides (uncontrolled), and strong Lewis acids.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72211919, 2-(6-Methoxypyridin-2-yl)ethanamine. Retrieved from [Link]

-

Zhang, X., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein.[1] PMC PubMed Central. Retrieved from [Link](Cited for bioisosteric relevance of the methoxypyridine scaffold).

Sources

- 1. 579515-25-6|1-(6-Methoxypyridin-3-yl)ethanamine|BLD Pharm [bldpharm.com]

- 2. 2-(6-Methoxypyridin-2-yl)-2-methylpropan-1-amine [synhet.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. prepchem.com [prepchem.com]

- 5. mdpi.com [mdpi.com]

- 6. WO2017085733A2 - Improved process for the synthesis of 2, 6-xylidine and its derivatives - Google Patents [patents.google.com]

2-(6-Methoxy-2-pyridyl)ethylamine chemical structure and properties

An In-depth Technical Guide to 2-(6-Methoxy-2-pyridyl)ethylamine

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutics. Among the vast arsenal of heterocyclic building blocks, pyridine derivatives hold a position of prominence due to their prevalence in both natural products and FDA-approved pharmaceuticals. 2-(6-Methoxy-2-pyridyl)ethylamine is a key exemplar of this class, embodying a unique convergence of structural motifs that render it an invaluable tool for researchers, scientists, and drug development professionals.

This molecule integrates a pyridine ring, a bioisostere of a phenyl group capable of hydrogen bonding, with a flexible ethylamine side chain, a common feature in many endogenous neurotransmitters and pharmacologically active agents. The methoxy group at the 6-position further refines its electronic and steric properties, offering a handle to modulate lipophilicity, metabolic stability, and target engagement. This guide provides an in-depth technical overview of its chemical structure, physicochemical properties, synthesis, and critical applications, offering field-proven insights into its utility in drug discovery pipelines.

Core Molecular Structure and Chemical Identity

A precise understanding of the molecular architecture is the foundation of its application. The structure consists of a pyridine ring substituted at the 2-position with an ethylamine group and at the 6-position with a methoxy group.

Caption: Chemical structure of 2-(6-Methoxy-2-pyridyl)ethylamine.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-(6-methoxypyridin-2-yl)ethan-1-amine | - |

| Molecular Formula | C₈H₁₂N₂O | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| CAS Number | 60655-55-2 (Example, requires verification) | - |

| SMILES | COC1=NC=CC=C1CCN | - |

| InChI Key | InChIKey=ZJDJZHZJZHZJZH-UHFFFAOYSA-N (Example) | - |

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are critical for its handling, characterization, and quality control. While specific experimental data for this exact molecule is sparse, its properties can be reliably predicted based on its structural similarity to well-characterized analogues like 2-(2-pyridyl)ethylamine.[2]

Table 2: Physicochemical Properties

| Property | Predicted/Typical Value | Rationale/Comments |

|---|---|---|

| Appearance | Colorless to pale yellow liquid/oil | Typical for substituted pyridines and amines. |

| Boiling Point | > 100 °C at 12 mmHg | Higher than the parent compound 2-(2-pyridyl)ethylamine (92-93 °C at 12 mmHg) due to increased molecular weight and polarity from the methoxy group.[2] |

| Density | ~1.05 - 1.10 g/mL at 25 °C | Expected to be slightly higher than the parent compound (~1.021 g/mL) due to the heavier oxygen atom.[2] |

| Solubility | Soluble in methanol, ethanol, chloroform, DMSO. Limited solubility in water. | The ethylamine group provides some water solubility, but the substituted pyridine ring is largely hydrophobic. |

| pKa (Amine) | ~8.5 - 9.5 | Typical for a primary alkylamine. |

| pKa (Pyridine N) | ~3.0 - 4.0 | The electron-donating methoxy group slightly increases the basicity compared to unsubstituted pyridine, but the ring nitrogen is still significantly less basic than the alkylamine. |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the identity and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive map of the hydrogen atoms. Expected signals (in CDCl₃) include:

-

Aromatic Protons (3H): Three distinct signals in the δ 6.5-7.8 ppm range. A triplet for the H4 proton and two doublets for the H3 and H5 protons.

-

Methoxy Protons (3H): A sharp singlet around δ 3.9 ppm.

-

Ethyl Chain Protons (4H): Two triplets, each integrating to 2H, around δ 2.8-3.2 ppm, corresponding to the two methylene (-CH₂-) groups.

-

Amine Protons (2H): A broad singlet, typically around δ 1.5-2.5 ppm, which can exchange with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the carbon framework:

-

Aromatic Carbons: Six signals in the δ 110-165 ppm range. The carbon bearing the methoxy group (C6) and the carbon bearing the ethylamine (C2) will be the most downfield.

-

Methoxy Carbon: A signal around δ 53-55 ppm.

-

Ethyl Chain Carbons: Two signals in the δ 35-45 ppm range.

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups.

-

N-H Stretch: A broad band (or two sharp peaks for a primary amine) in the 3300-3500 cm⁻¹ region is characteristic of the amine group.[3]

-

C-H Stretch: Aliphatic C-H stretches will appear just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹.

-

C=N and C=C Stretch: Aromatic ring vibrations will be present in the 1400-1600 cm⁻¹ region.[4]

-

C-O Stretch: A strong C-O stretch from the methoxy group is expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

-

C-N Stretch: The aliphatic C-N bond will show a medium absorption in the 1020-1220 cm⁻¹ range.[3]

-

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The ESI-MS would show a prominent [M+H]⁺ peak at m/z 153.1.

-

Fragmentation: Under electron ionization (EI), the most characteristic fragmentation pathway for phenethylamine-like structures is the benzylic cleavage (α-cleavage to the ring), resulting in the loss of the •CH₂NH₂ radical. This would produce a highly stable fragment ion corresponding to the (6-methoxypyridin-2-yl)methyl cation at m/z 122. This is a key diagnostic peak.[5][6]

-

Synthesis and Purification Protocol

The synthesis of 2-(6-Methoxy-2-pyridyl)ethylamine is typically achieved via a multi-step sequence starting from commercially available pyridine derivatives. A robust and common strategy involves the reduction of a nitrile intermediate.

Caption: A representative synthetic workflow for 2-(6-Methoxy-2-pyridyl)ethylamine.

Experimental Protocol: Nitrile Reduction Route

This protocol describes the synthesis starting from 2-(chloromethyl)-6-methoxypyridine, which can be prepared from 2-methyl-6-methoxypyridine.

Step A: Synthesis of 2-(Cyanomethyl)-6-methoxypyridine (Nitrile Intermediate)

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-(chloromethyl)-6-methoxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Nucleophilic Substitution: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) to the solution portion-wise. CAUTION: Cyanide salts are highly toxic. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE).

-

Reaction Conditions: Heat the mixture to 60-80 °C and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude nitrile can be purified by silica gel column chromatography.

Step B: Reduction of Nitrile to Primary Amine

-

Reaction Setup: In an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. CAUTION: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care.

-

Nitrile Addition: Dissolve the 2-(cyanomethyl)-6-methoxypyridine (1.0 eq) from Step A in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Quenching: Cool the reaction to 0 °C and carefully quench it by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This "Fieser workup" produces a granular precipitate that is easy to filter.

-

Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter the solid aluminum salts through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude 2-(6-Methoxy-2-pyridyl)ethylamine. The product can be further purified by vacuum distillation or column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine or ammonia in methanol/dichloromethane to prevent tailing).

Applications in Drug Discovery and Development

The true value of 2-(6-Methoxy-2-pyridyl)ethylamine lies in its application as a versatile scaffold for generating libraries of bioactive compounds. The primary amine serves as a reactive handle for derivatization, while the substituted pyridine core acts as a pharmacophore.

The parent structure, 2-pyridylethylamine, is a known selective histamine H₁ receptor agonist.[7] This provides a rational starting point for designing novel antihistamines or other receptor modulators. By modifying the amine (e.g., through alkylation or acylation) and exploring substitutions on the pyridine ring, chemists can systematically tune the compound's pharmacological profile. The methoxy group at the 6-position is particularly important as it can influence receptor binding by acting as a hydrogen bond acceptor and can block a potential site of metabolism, thereby improving the pharmacokinetic profile of the final drug candidate.

Derivatives of related pyridyl-alkylamines have shown a wide range of biological activities, including anticonvulsant, antihistaminic, and sympathetic blocking effects, highlighting the broad therapeutic potential of this chemical class.[8]

Caption: Derivatization of the core scaffold to generate a chemical library.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed.

-

Hazard Class: Based on similar primary amines, this compound should be treated as a skin, eye, and respiratory irritant.[2]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Toxicity: While specific toxicity data is not available, amines of this class can be harmful if ingested, inhaled, or absorbed through the skin. Avoid exposure.

Conclusion

2-(6-Methoxy-2-pyridyl)ethylamine stands out as a high-value building block for chemical and pharmaceutical research. Its well-defined structure, predictable chemical reactivity, and inherent pharmacophoric features make it an ideal starting point for the synthesis of compound libraries aimed at a diverse range of biological targets. The detailed protocols and characterization data provided in this guide serve as a comprehensive resource for scientists seeking to leverage the potential of this versatile molecule in their research and development endeavors.

References

-

The Royal Society of Chemistry. (2015). Supporting information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-methoxy-N-(pyridin-3-ylmethyl)ethanamine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-methoxy-N-(pyridin-3-ylmethyl)ethanamine - Related Substances. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylamine C2H7N. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. 2-(2-Dimethylaminoethylamino)-6-methoxy pyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-(6-Methoxy-3-pyridyl)-2-oxoacetate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxyethylamine. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the preparation of 2,2-Diethoxy-2-(4-pyridyl)ethylamine. Retrieved from [Link]

-

Lin, H. R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(6), 1485. MDPI. Retrieved from [Link]

- Herstel, H., van Hell, G., Mulder, D., & Nauta, W. T. (1968). Synthesis and pharmacological activity of 2-(2,6-diethyl-alpha-[2-(methylamino) ethoxy]benzyl)pyridine Hydrochloride (BS 7664 D), with special reference to the N,N-dimethyl homologue pytamine hydrochloride (BS 7161 D). Arzneimittelforschung, 18(7), 827-9.

-

Bhowmick, R., et al. (n.d.). A novel pyrene-2-(pyridin-2-ylmethylsulfanyl)ethylamine based turn-on dual sensor for Al3+: experimental and computational studies. The Royal Society of Chemistry. Retrieved from [Link]

-

Anichem. (n.d.). 2-(4-Methoxy-pyridin-2-yl)-ethylamine. Retrieved from [Link]

-

Li, B., et al. (2016). Photoinduced Lactamization/Truce–Smiles Rearrangement Cascade Enables Access to Lactam-Fused β-Arylethylamines. Organic Letters, 18(6), 1290–1293. ACS Publications. Retrieved from [Link]

-

NIST. (n.d.). Ethylamine, 2-(2-methoxyethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxyphenethylamine. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). 2-(2-Methoxyphenyl)ethylamine. NIST Chemistry WebBook. Retrieved from [Link]

- Shevyrin, V., et al. (2016). Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof. Journal of Mass Spectrometry, 51(10), 969-979.

-

SIELC Technologies. (2021). (2-Methoxy-1-pyridin-2-ylethyl)methylamine. Retrieved from [Link]

- Google Patents. (n.d.). CN103936599A - Preparation method of 2-methoxy ethylamine.

- Siddiqui, A. A., et al. (2003). Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives. Arzneimittelforschung, 53(2), 101-6.

-

Wikipedia. (n.d.). 2-Pyridylethylamine. Retrieved from [Link]

- Cho, Y., et al. (2020). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 22(18), 5982-5989.

-

Hilaris Publisher. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Heterocyclic Chemistry. Retrieved from [Link]

- Bain, N. H. A. S., et al. (2023). SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. Malaysian Journal of Chemistry, 25(1), 1-12.

- Morón, J. A., et al. (1998). New 2-[(5-methoxy-1-methylindolyl)]-alkylamine derivatives: The effect of branching and elongation of the side chain on MAO inhibition. Journal of Enzyme Inhibition, 13(4), 237-251.

-

Li, B., et al. (2018). Synthesis of 2,6‐bis[1‐(4‐methoxy‐2‐methylphenylimino)ethyl]pyridine (L). ResearchGate. Retrieved from [Link]

-

Anichem. (n.d.). 1-(6-Methoxy-pyridin-2-yl)-1-methyl-ethylamine. Retrieved from [Link]

-

mzCloud. (2015). Pyrilamine. Retrieved from [Link]

Sources

- 1. 2-(4-Methoxy-pyridin-2-yl)-ethylamine - Anichem [anichemllc.com]

- 2. 2-(2-ピリジル)エチルアミン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. mdpi.com [mdpi.com]

- 6. Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Pyridylethylamine - Wikipedia [en.wikipedia.org]

- 8. Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Difference between 2-(6-Methoxypyridin-2-yl)ethanamine and 1-(6-Methoxypyridin-2-yl)ethanamine

Executive Summary

This technical guide analyzes the critical distinctions between two regioisomers: 2-(6-methoxypyridin-2-yl)ethanamine (Isomer A) and 1-(6-methoxypyridin-2-yl)ethanamine (Isomer B). While they share an identical molecular formula (

-

Isomer A (2-position): Functions primarily as a flexible linker in Fragment-Based Drug Discovery (FBDD). It is achiral and exhibits higher basicity.

-

Isomer B (1-position): Acts as a chiral scaffold often utilized to induce stereoselective binding. It possesses a chiral center and lower basicity due to the proximity of the electron-deficient pyridine ring.

Part 1: Structural & Physicochemical Analysis[1]

The fundamental difference lies in the attachment point of the primary amine relative to the pyridine ring. This positional isomerism dictates their stereochemistry and electronic properties.

Structural Comparison

| Feature | 2-(6-Methoxypyridin-2-yl)ethanamine | 1-(6-Methoxypyridin-2-yl)ethanamine |

| Structure | ||

| Amine Position | ||

| Chirality | Achiral (Superimposable on mirror image) | Chiral (Exists as ( |

| Conformational Freedom | High (Rotatable ethylene bridge) | Restricted (Methyl group anchors conformation) |

| Electronic Class | Phenethylamine analog | Benzylamine analog |

Basicity and pKa Implications

The basicity of the primary amine is influenced by the inductive effect of the pyridine ring.

-

1-Isomer (Alpha): The amine is directly attached to the benzylic carbon. The electron-withdrawing nature of the pyridine ring (despite the donating methoxy group) pulls electron density through the

-carbon, lowering the pKa of the conjugate acid (typically ~9.0–9.3). -

2-Isomer (Beta): The additional methylene spacer insulates the amine from the pyridine's inductive pull. Consequently, this isomer is more basic (pKa ~9.6–9.8), behaving similarly to a standard aliphatic amine.

Part 2: Synthetic Pathways[2][3]

The synthesis of these isomers requires fundamentally different disconnections. The 2-isomer typically proceeds via chain extension (homologation), while the 1-isomer proceeds via functional group interconversion of a ketone.

Synthetic Logic Flow (Graphviz)

Caption: Divergent synthetic strategies. Route A utilizes nitrile reduction for the linear isomer; Route B employs reductive amination for the branched isomer.

Part 3: Experimental Protocols

The following protocols are standardized based on authoritative methodologies for pyridine-based amine synthesis.

Protocol A: Synthesis of 2-(6-Methoxypyridin-2-yl)ethanamine

Mechanism: Nitrile Reduction. Rationale: This route avoids the formation of secondary amines common in direct alkylation.

-

Starting Material: (6-Methoxypyridin-2-yl)acetonitrile.

-

Reagents: Raney Nickel (catalyst), Methanol (solvent), Ammonia (7N in MeOH).

-

Procedure:

-

Step 1: Charge a hydrogenation vessel with (6-methoxypyridin-2-yl)acetonitrile (1.0 eq) dissolved in methanolic ammonia (10 vol).

-

Step 2: Add Raney Nickel (approx. 20 wt% of substrate) under an inert argon atmosphere. Caution: Raney Ni is pyrophoric.

-

Step 3: Pressurize with Hydrogen gas (

) to 50 psi (3.4 bar) and stir vigorously at room temperature for 12 hours. -

Step 4: Filter the catalyst through a celite pad (keep wet to prevent ignition).

-

Step 5: Concentrate the filtrate in vacuo.

-

Purification: The crude amine is often an oil. Convert to the Hydrochloride salt by adding 4N HCl in dioxane, precipitating the solid for filtration.

-

Protocol B: Synthesis of 1-(6-Methoxypyridin-2-yl)ethanamine

Mechanism: Reductive Amination. Rationale: Allows for the introduction of chirality if a chiral auxiliary is used.

-

Starting Material: 1-(6-methoxypyridin-2-yl)ethan-1-one (2-acetyl-6-methoxypyridine).

-

Reagents: Ammonium Acetate (

), Sodium Cyanoborohydride ( -

Procedure:

-

Step 1: Dissolve the ketone (1.0 eq) and Ammonium Acetate (10.0 eq) in Methanol.

-

Step 2: Stir at room temperature for 1 hour to allow imine formation.

-

Step 3: Cool to 0°C and add Sodium Cyanoborohydride (1.5 eq) portion-wise.

-

Step 4: Allow the mixture to warm to room temperature and stir for 16 hours.

-

Step 5 (Quench): Acidify with 1N HCl to pH < 2 to decompose excess hydride, then basify with NaOH to pH > 10.

-

Step 6: Extract with Dichloromethane (DCM), dry over

, and concentrate.

-

Part 4: Medicinal Chemistry Implications[3][4]

Stereoelectronic Effects on Binding

-

The 1-Isomer (Branched): The methyl group at the

-position creates a chiral center. In drug design, this is often exploited to fit into hydrophobic pockets (e.g., GPCR binding sites). The methyl group restricts the rotation of the amine, potentially locking the molecule into a bioactive conformation (bioactive pre-organization). -

The 2-Isomer (Linear): This isomer acts as a "spacer." It is used when the distance between the pyridine ring (often acting as a

-stacking element) and the amine (often a cation interaction point) needs to be extended without introducing steric clash from a branching methyl group.

Metabolic Stability

-

MAO Susceptibility: Primary amines on benzylic carbons (1-isomer) are often rapid substrates for Monoamine Oxidases (MAO), leading to oxidative deamination.

-

Blocking: The 2-isomer is generally more stable to direct oxidative deamination than the 1-isomer, although both can be metabolized. The 1-isomer is often modified (e.g., deuteration or methylation) to improve half-life.

References

Technical Guide: Structural and Functional Divergence of Linear vs. Branched Methoxypyridine Ethanamine Isomers

Executive Summary

In the development of histamine receptor ligands (H1/H3) and nicotinic acetylcholine receptor (nAChR) agonists, the methoxypyridine ethanamine scaffold serves as a critical pharmacophore. However, the choice between linear isomers (2-(methoxypyridin-yl)ethanamine) and branched isomers (typically

This guide analyzes the trade-offs: Linear isomers generally offer superior steric fit for compact GPCR binding pockets but suffer from rapid oxidative deamination by Monoamine Oxidase (MAO). Branched isomers introduce steric hindrance that blocks MAO access, significantly extending half-life (

Structural & Synthetic Architecture

The Isomeric Landscape

The position of the methoxy group (2-, 3-, or 4-position on the ring) and the alkyl chain architecture define the physicochemical profile.

| Feature | Linear Isomer (e.g., 2-(6-methoxypyridin-2-yl)ethanamine) | Branched Isomer (e.g., 1-(6-methoxypyridin-2-yl)propan-2-amine) |

| Chain Structure | -CH2-CH2-NH2 | -CH2-CH(CH3)-NH2 ( |

| Chirality | Achiral | Chiral (R/S enantiomers) |

| Basicity (pKa) | ~9.5 (Primary amine) | ~9.7 (Increased inductive effect of methyl) |

| Lipophilicity | Lower LogP | Higher LogP (+0.3 to +0.5 units) |

| MAO Susceptibility | High (Substrate) | Low (Inhibitor/Resistant) |

Synthetic Pathways

The synthesis of these isomers requires divergent strategies. Linear chains are typically accessed via cyanide displacement and reduction. Branched chains require the creation of a chiral center, often via nitroaldol (Henry) condensation or reductive amination of ketones.

Figure 1: Divergent Synthetic Workflows

The following diagram illustrates the critical decision points in synthesizing linear vs. branched isomers.

Caption: Comparative synthetic routes. Path A yields linear amines via nitromethane; Path B yields branched amines via nitroethane, introducing a chiral center.

Physicochemical & Pharmacological Divergence

The "Alpha-Methyl" Effect on Metabolism

The most critical distinction is metabolic stability. Linear ethanamines are primary substrates for Monoamine Oxidase B (MAO-B) . The enzyme oxidizes the

In branched isomers , the

Figure 2: Metabolic Fate & MAO Interaction

Caption: Mechanism of MAO resistance. The alpha-methyl group in branched isomers prevents enzymatic oxidation, preserving pharmacological activity.

Receptor Binding Implications

While branching improves stability, it can reduce affinity.

-

Linear: High conformational flexibility allows the amine to adopt the specific rotamer required for ionic bonding with the receptor aspartate residue (e.g., Asp3.32 in amine GPCRs).

-

Branched: The methyl group restricts rotation. If the lowest-energy conformer matches the bioactive conformation, affinity increases (rigidification). If it clashes with the receptor wall, affinity drops 10-100 fold.

Analytical Resolution Strategies

Separating these isomers (and regioisomers of the pyridine ring) requires specialized chromatography due to their high polarity and basicity. Standard C18 columns often yield poor peak shape due to silanol interactions.

Recommended Protocol: Mixed-Mode Chromatography Use a column combining reversed-phase (hydrophobic) and cation-exchange mechanisms (e.g., SIELC Primesep or Amaze HD).

| Parameter | Condition | Rationale |

| Column | Mixed-Mode (C18 + SCX) | Retains polar amines via ion exchange; separates isomers via hydrophobic selectivity. |

| Mobile Phase | ACN / Water / 0.1% TFA | Acidic pH ensures amines are fully protonated for cation exchange. |

| Gradient | 10% to 60% ACN | Elutes based on hydrophobicity (Branched elutes after Linear due to higher LogP). |

| Detection | UV @ 254nm | Exploits the strong absorbance of the pyridine ring. |

Representative Experimental Protocols

Protocol A: Synthesis of Linear 2-(6-methoxypyridin-2-yl)ethanamine

Primary Mechanism: Nucleophilic Substitution & Reduction

-

Precursor Preparation: Dissolve 2,6-dichloropyridine (1 eq) in anhydrous MeOH. Add NaOMe (1.1 eq) dropwise at 0°C. Reflux 4h to yield 2-chloro-6-methoxypyridine.

-

Cyanation: React the intermediate with Zn(CN)2 and Pd(PPh3)4 catalyst in DMF at 90°C to yield 6-methoxypicolinonitrile.

-

Reduction:

-

Suspend LiAlH4 (2.0 eq) in dry THF under Argon.

-

Add nitrile solution dropwise at 0°C.

-

Stir at RT for 3h, then quench (Fieser method).

-

Purification: Extract with DCM, dry over MgSO4. Distill under reduced pressure.

-

Yield: Typically 65-75%.

-

Protocol B: Synthesis of Branched 1-(6-methoxypyridin-2-yl)propan-2-amine

Primary Mechanism: Nitroaldol Condensation (Henry Reaction)

-

Aldehyde Synthesis: Treat 6-methoxypicolinonitrile (from Protocol A) with DIBAL-H (-78°C) to generate 6-methoxypicolinaldehyde.

-

Condensation:

-

Combine aldehyde (1 eq) and nitroethane (5 eq).

-

Add catalytic ammonium acetate. Reflux 4h.

-

Isolate the

-methyl-

-

-

Reduction:

-

Hydrogenate using 10% Pd/C in MeOH/HCl (50 psi H2).

-

Note: This reduces both the alkene and the nitro group.

-

Purification: Acid-base extraction. The product is a racemic mixture.

-

Resolution: Use chiral HPLC or tartaric acid crystallization if pure enantiomer is required.

-

References

-

SIELC Technologies. "HPLC Method for Analysis of Pyridine and Aminopyridine Isomers." Helix Chromatography Applications. [Link]

-

Silverman, R. B., & Hoffman, S. J. "Effect of alpha-methylation on inactivation of monoamine oxidase."[1] Journal of the American Chemical Society / PubMed. [Link]

-

National Institutes of Health (NIH). "Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography." PubMed Central. [Link]

-

Auburn University. "Principles of Drug Action: Amines and Basicity." Medicinal Chemistry Courseware. [Link]

Sources

2-(6-Methoxypyridin-2-yl)ethanamine molecular weight and formula

The following technical guide details the structural, physicochemical, and synthetic profile of 2-(6-Methoxypyridin-2-yl)ethanamine , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

2-(6-Methoxypyridin-2-yl)ethanamine (CAS: 1951441-75-0 for HCl salt) is a bifunctional pharmacophore integrating a pyridine core, a basic primary amine tail, and a lipophilic methoxy substituent. It serves as a critical "linker-scaffold" in Fragment-Based Drug Discovery (FBDD), particularly for targets requiring a mimic of the endogenous neurotransmitter histamine or specific interactions within the ATP-binding pockets of kinases.

Its structural uniqueness lies in the 6-methoxy substituent , which modulates the basicity of the pyridine nitrogen via electronic effects and blocks metabolic oxidation at the susceptible 6-position, a common liability in pyridine-based drugs.

Physicochemical Profile

The following data characterizes the molecule in its free base and hydrochloride salt forms.

| Property | Value | Notes |

| IUPAC Name | 2-(6-Methoxypyridin-2-yl)ethan-1-amine | Systematic nomenclature |

| Molecular Formula | C₈H₁₂N₂O | Free Base |

| Molecular Weight | 152.19 g/mol | Free Base |

| Salt MW (HCl) | 188.66 g/mol | Monohydrochloride |

| CAS Number | 1951441-75-0 | Refers to the HCl salt form |

| Appearance | Colorless oil (Free Base) / White solid (HCl) | Hygroscopic in salt form |

| LogP (Calc) | ~0.8 – 1.1 | Moderate lipophilicity |

| pKa (Amine) | ~9.5 | Typical primary aliphatic amine |

| pKa (Pyridine) | ~3.5 | Reduced basicity due to -OMe inductive effect |

| H-Bond Donors | 1 (NH₂) | Primary amine |

| H-Bond Acceptors | 3 (Pyridine N, Ether O, Amine N) | Multivalent interactions |

Structural Analysis & Pharmacophore Logic

The molecule is tripartite, consisting of three distinct functional zones that dictate its reactivity and binding potential.

Electronic Modulation (The Methoxy Effect)

The methoxy group at position 6 is not merely a lipophilic handle; it exerts a push-pull electronic effect :

-

Inductive Withdrawal (-I): The oxygen atom withdraws electron density through the sigma bond, slightly lowering the pKa of the pyridine nitrogen compared to 2-ethylpyridine.

-

Resonance Donation (+R): The lone pairs on the oxygen can donate into the ring, increasing electron density at positions 3 and 5, making the ring more susceptible to electrophilic aromatic substitution if further functionalized.

The Ethanamine Linker

The two-carbon ethyl chain provides rotational freedom (rotatable bonds = 2), allowing the terminal primary amine to adopt various conformations relative to the pyridine ring. This flexibility is crucial when the molecule is used as a "warhead" to reach deep into protein binding pockets, such as the aspartic acid residue in GPCRs.

Figure 1: Pharmacophore dissection of 2-(6-Methoxypyridin-2-yl)ethanamine.

Synthetic Pathways[1][9]

While several routes exist, the Henry Reaction (Nitroaldol Condensation) followed by reduction is the most robust pathway for generating high-purity 2-aminoethyl heterocycles. This route avoids the use of unstable cyanide intermediates often found in substitution pathways.

Route: The Nitroaldol Condensation

Starting Material: 6-Methoxypicolinaldehyde (CAS: 54221-96-4).

Step 1: Henry Reaction

Condensation of the aldehyde with nitromethane yields the nitroalkene intermediate.

-

Reagents: Nitromethane (solvent/reactant), Ammonium Acetate (catalyst).

-

Conditions: Reflux, 2–4 hours.

-

Mechanism: Base-catalyzed deprotonation of nitromethane attacks the aldehyde carbonyl, followed by dehydration to form the conjugated nitroalkene.

Step 2: Reduction

The nitroalkene is reduced to the saturated primary amine.

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) in dry THF or Hydrogenation with Raney Nickel.

-

Conditions: 0°C to RT (LiAlH₄) or 50 psi H₂ (Raney Ni).

-

Purification: Acid-base extraction. The amine is extracted into organic solvent at pH > 12.

Figure 2: Synthetic workflow via the Henry Reaction.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged structure" in FBDD. The pyridine nitrogen accepts a hydrogen bond, while the primary amine donates hydrogen bonds or forms ionic interactions (salt bridges) with aspartate or glutamate residues in active sites.

-

Target Class: Kinases (ATP hinge binders), GPCRs (biogenic amine receptors).

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the ethylamine chain serves as a rigid-yet-flexible attachment point. The amine can be acylated to attach an E3 ligase ligand (e.g., Thalidomide or VHL ligand), while the methoxypyridine moiety binds to the target protein or serves as a solvent-exposed cap.

Bioisosterism

The 2-(6-methoxypyridin-2-yl)ethanamine scaffold is often used as a bioisostere for 2-methoxyphenethylamine . The introduction of the pyridine nitrogen increases water solubility (lower LogP) and introduces a specific H-bond acceptor vector that the phenyl ring lacks.

Handling and Stability

-

Storage: The free base is prone to oxidation and carbamate formation (reacting with atmospheric CO₂). It must be stored under inert gas (Argon/Nitrogen) at -20°C. The Hydrochloride salt is stable at room temperature but is hygroscopic; store in a desiccator.

-

Safety: Like all primary amines and pyridine derivatives, it is an irritant to eyes, skin, and the respiratory tract. Use standard PPE (gloves, goggles, fume hood).

-

Solubility:

-

Free Base: Soluble in DCM, MeOH, DMSO, EtOAc.

-

HCl Salt: Highly soluble in Water, DMSO, MeOH. Insoluble in Ether/Hexane.

-

References

-

ChemicalBook. (2023). 2-(6-methoxypyridin-2-yl)ethanamine hydrochloride Product Properties. Retrieved from

-

PubChem. (2023). Compound Summary: 2-(6-Methylpyridin-2-yl)ethanamine (Analog Reference). National Library of Medicine. Retrieved from

-

PrepChem. (2023). Synthesis of Pyridine Derivatives via Nucleophilic Substitution. Retrieved from

-

Bide Pharmatech. (2023). Certificate of Analysis: 2-(6-methoxypyridin-2-yl)ethanamine.[1] Retrieved from

Sources

Technical Monograph: 2-(6-Methoxypyridin-2-yl)ethanamine Hydrochloride

[1]

Executive Summary

2-(6-Methoxypyridin-2-yl)ethanamine hydrochloride (CAS: 1951441-75-0) is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry.[1] It serves as a critical pharmacophore in the development of Retinoid-related Orphan Receptor gamma-t (RORγt) inhibitors , a class of therapeutics targeting autoimmune pathologies such as psoriasis, inflammatory bowel disease (IBD), and rheumatoid arthritis.[1]

Functionally, the molecule provides a 2,6-disubstituted pyridine scaffold.[1] The 6-methoxy group acts as a hydrogen bond acceptor and modulates the electron density of the pyridine ring, while the 2-aminoethyl tail offers a flexible linker for coupling to core scaffolds, facilitating precise orientation within protein binding pockets.[1]

Physicochemical Profile

The following data characterizes the hydrochloride salt form, which is the preferred state for storage and handling due to enhanced stability compared to the hygroscopic free base.

| Property | Specification |

| Chemical Name | 2-(6-Methoxypyridin-2-yl)ethanamine hydrochloride |

| CAS Number (Salt) | 1951441-75-0 |

| CAS Number (Free Base) | 1060807-26-2 |

| Molecular Formula | C₈H₁₂N₂O[1][2] · HCl |

| Molecular Weight | 188.66 g/mol (Salt); 152.19 g/mol (Base) |

| Appearance | White to off-white crystalline solid (Salt); Yellow oil (Free Base) |

| Solubility | High in Water, Methanol, DMSO; Low in Hexane, Toluene |

| Acidity (pKa) | ~9.5 (Amine), ~2.5 (Pyridine nitrogen) |

| Hygroscopicity | Moderate (Store under desiccant) |

Synthetic Methodology

The industrial and laboratory-scale synthesis of this compound primarily relies on the reduction of 2-(6-methoxypyridin-2-yl)acetonitrile .[1] This route is preferred over direct alkylation due to higher regioselectivity and cleaner impurity profiles.[1]

Reaction Pathway Diagram[1]

Figure 1: Step-wise synthetic pathway from halogenated precursor to the final hydrochloride salt.

Detailed Experimental Protocol

Step 1: Precursor Synthesis (Cyanation)

-

Reagents: 2-Bromo-6-methoxypyridine, Zinc cyanide, Pd(PPh₃)₄.[1]

-

Conditions: Heat in DMF at 80-100°C under nitrogen.

-

Outcome: Yields 2-(6-methoxypyridin-2-yl)acetonitrile (CAS 1000512-48-0).[1][3][4]

Step 2: Nitrile Reduction (Amine Formation)

-

Rationale: The nitrile group is reduced to a primary amine.[1] Metal hydride reduction (e.g., Borane-THF) or catalytic hydrogenation is used to avoid affecting the methoxy-pyridine ring.[1]

-

Protocol:

-

Dissolve 2-(6-methoxypyridin-2-yl)acetonitrile in anhydrous THF.

-

Reflux for 2-4 hours.

-

Quench with MeOH/HCl to break the boron-amine complex.[1]

-

Basify with NaOH and extract with DCM to obtain the yellow oil (Free Base).[1]

-

Note: Patent literature cites an 84% yield for this step [1].[1]

-

Step 3: Salt Formation

-

Protocol:

-

Dissolve the crude amine (e.g., 14.43 g) in Ethanol (EtOH).[1]

-

Add 4N Hydrogen Chloride in Cyclopentyl Methyl Ether (CPME) or Dioxane.[1]

-

Stir at 0-5°C. The hydrochloride salt precipitates.

-

Filter and wash with cold ether to remove residual organics.[1]

-

Result: High-purity 2-(6-Methoxypyridin-2-yl)ethanamine hydrochloride.

-

Applications in Drug Development[1]

This compound is a "privileged structure" in medicinal chemistry, particularly for immunology and oncology targets.[1]

RORγt Inhibition (Autoimmune Disease)

The primary application of this scaffold is in the synthesis of RORγt inverse agonists.[1] RORγt is a nuclear receptor transcription factor that drives the differentiation of Th17 cells, which are implicated in psoriasis and Crohn's disease.[1]

-

Mechanistic Role: The 2-(6-methoxypyridin-2-yl)ethanamine moiety often serves as the "left-hand" side of the inhibitor.[1] The pyridine nitrogen and methoxy oxygen can form water-mediated hydrogen bonds within the ligand-binding domain (LBD) of RORγt, while the ethyl chain allows the core scaffold to sit deep within the hydrophobic pocket [1].[1]

Structural Logic Diagram[1]

Figure 2: Pharmacophore decomposition showing the functional role of each structural element.

Handling, Stability, and Safety

Storage and Stability[1]

-

Hygroscopicity: The HCl salt is hygroscopic.[1] It must be stored in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen).[1]

-

Temperature: Long-term storage at 2-8°C is recommended to prevent degradation.[1]

-

Light Sensitivity: Pyridine derivatives can be photosensitive; store in amber vials or foil-wrapped containers.[1]

Safety Profile (GHS Classification)[1]

References

-

Japan Tobacco Inc. (2016).[1] Heterocyclic compounds and their use as retinoid-related orphan receptor (ROR) gamma-t inhibitors. WO2016002968A1.[1]

-

ChemicalBook . (2024).[1] 2-(6-methoxypyridin-2-yl)ethanamine hydrochloride Properties and Suppliers.

-

Sigma-Aldrich . (2024).[1] Safety Data Sheet: Pyridine Derivatives.

Sources

- 1. (6-Methoxypyridin-2-yl)methanamine | 194658-13-4 [sigmaaldrich.com]

- 2. WO2016002968A1 - Heterocyclic compounds and their use as retinoid-related orphan receptor (ror) gamma-t inhibitors - Google Patents [patents.google.com]

- 3. 1000512-48-0 | Sigma-Aldrich [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

Methodological & Application

Synthesis of 2-(6-Methoxypyridin-2-yl)ethanamine from 2-bromo-6-methoxypyridine

The following Application Note and Protocol is designed for research and development professionals requiring a robust, high-purity synthesis of 2-(6-Methoxypyridin-2-yl)ethanamine .

Target Molecule: 2-(6-Methoxypyridin-2-yl)ethanamine CAS (Target): N/A (Intermediate status) Starting Material: 2-Bromo-6-methoxypyridine (CAS: 40473-07-2) Methodology: Palladium-Catalyzed Heck Alkenylation followed by Global Reduction.

Executive Summary

The synthesis of 2-(6-Methoxypyridin-2-yl)ethanamine is a critical transformation for medicinal chemists developing ligands for CNS targets or pyridine-based heterocycles. While direct alkylation of pyridine rings is challenging due to low nucleophilicity and regioselectivity issues, transition-metal catalysis offers a precise solution.

This guide details a two-step "Heck-Reduction" protocol . This route is selected over nucleophilic substitution (SNAr) or lithiation strategies because it avoids cryogenic conditions, minimizes byproduct formation (such as bis-alkylation), and utilizes the commercially ubiquitous 2-bromo-6-methoxypyridine.

Core Advantages of this Protocol:

-

Atom Economy: The Heck reaction incorporates the two-carbon linker directly from acrylonitrile.

-

Scalability: Avoids the use of pyrophoric organolithiums (e.g., n-BuLi) required for alternative formylation/Henry reaction routes.

-

Purification: Intermediates are crystalline or easily separable by standard chromatography.

Retrosynthetic Analysis & Pathway

The strategic disconnection relies on the C2–C3 bond formation of the ethyl chain. We utilize the Heck reaction to install the carbon skeleton as an unsaturated nitrile, followed by a "one-pot" reduction of both the alkene and the nitrile functionality.

Figure 1: Retrosynthetic logic flow. The pathway prioritizes the installation of the C2-linker via Pd-catalysis.

Detailed Experimental Protocols

Step 1: Synthesis of (E)-3-(6-Methoxypyridin-2-yl)acrylonitrile

This step utilizes the Mizoroki-Heck reaction. The electron-donating methoxy group at the 6-position makes the pyridine ring sufficiently electron-rich to facilitate oxidative addition, while the nitrogen atom directs the palladium, ensuring high regioselectivity.

Reagents & Materials:

-

2-Bromo-6-methoxypyridine (1.0 equiv)

-

Acrylonitrile (1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

-

Tri-o-tolylphosphine [P(o-tol)₃] (10 mol%)

-

Triethylamine (TEA) (2.5 equiv)

-

Solvent: Anhydrous DMF or Acetonitrile (0.2 M concentration)

Procedure:

-

Setup: In a dried pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-6-methoxypyridine (10 mmol, 1.88 g) in anhydrous DMF (50 mL).

-

Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).

-

Catalyst Addition: Add TEA (3.5 mL), Acrylonitrile (1.0 mL), P(o-tol)₃ (304 mg), and finally Pd(OAc)₂ (112 mg).

-

Reaction: Seal the vessel (or maintain inert atmosphere) and heat to 100°C for 12–16 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear, and a fluorescent spot (the conjugated nitrile, Rf ~0.4) should appear.

-

-

Work-up: Cool to room temperature. Dilute with water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Washing: Wash combined organics with brine (2 x 50 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

-

Yield Expectation: 75–85% as a pale yellow solid.

-

Step 2: Reduction to 2-(6-Methoxypyridin-2-yl)ethanamine

The reduction must saturate the alkene and reduce the nitrile to the primary amine. Raney-Nickel is the preferred catalyst for this dual reduction due to its high activity toward nitriles and low cost.

Reagents & Materials:

-

(E)-3-(6-Methoxypyridin-2-yl)acrylonitrile (from Step 1)

-

Raney-Nickel (Active slurry in water/ethanol)

-

Ammonium Hydroxide (25% aq. solution) - Prevents secondary amine formation

-

Hydrogen Gas (Balloon or low pressure < 50 psi)

-

Solvent: Methanol or Ethanol

Procedure:

-

Preparation: Wash the Raney-Nickel slurry (approx. 100 wt% relative to substrate) three times with absolute ethanol to remove water. Caution: Raney-Nickel is pyrophoric when dry. Keep wet at all times.

-

Dissolution: Dissolve the acrylonitrile intermediate (5 mmol) in Methanol (30 mL). Add this solution to the reaction vessel containing the washed Raney-Nickel.

-

Additive: Add 2.0 mL of Ammonium Hydroxide.

-

Hydrogenation: Purge the vessel with N₂ followed by H₂. Stir vigorously under H₂ atmosphere (balloon pressure is usually sufficient; 40 psi in a Parr shaker is optimal for speed) at room temperature for 6–12 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out (fire hazard); rinse immediately with water.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: The crude oil is often sufficiently pure. If necessary, purify via Kugelrohr distillation or converting to the Hydrochloride salt (HCl/Dioxane) for recrystallization.

Quantitative Data Summary

| Parameter | Step 1: Heck Coupling | Step 2: Reduction |

| Limiting Reagent | 2-Bromo-6-methoxypyridine | Nitrile Intermediate |

| Catalyst | Pd(OAc)₂ / P(o-tol)₃ | Raney-Nickel |

| Solvent | DMF (Anhydrous) | MeOH / NH₄OH |

| Temp / Time | 100°C / 12-16 h | RT / 6-12 h |

| Typical Yield | 75 - 85% | 80 - 90% |

| Key Byproduct | Pd-black (precipitate) | Secondary amine (<5% with NH₄OH) |

Quality Control & Validation

To ensure the protocol was successful, verify the product using the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)[4][5][6][7]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.5 - 7.5 ppm: 3H multiplet (Pyridine aromatic protons).

-

δ 3.90 ppm: 3H singlet (Methoxy group, -OCH₃).

-

δ 2.8 - 3.0 ppm: 2H triplet (Ar-CH ₂-CH₂-NH₂).

-

δ 2.6 - 2.8 ppm: 2H triplet (Ar-CH₂-CH ₂-NH₂).

-

δ 1.5 - 2.0 ppm: Broad singlet (NH₂, exchangeable with D₂O).

-

-

Validation Check: The disappearance of the alkene doublets (from the acrylonitrile intermediate) at δ 6.0–7.5 ppm (large coupling constant ~16 Hz) confirms full reduction.

Mass Spectrometry (LC-MS)

-

Target Mass: Calculate C₈H₁₂N₂O. MW = 152.19 g/mol .

-

Observed Ion: Look for [M+H]⁺ peak at m/z 153.2 .

Safety & Handling

-

2-Bromo-6-methoxypyridine: Irritant. Avoid contact with skin and eyes.

-

Acrylonitrile: High Toxicity and Carcinogen. Use only in a well-ventilated fume hood.

-

Raney-Nickel: Pyrophoric . Ignites in air if dry. Always handle as a slurry under solvent or water. Dispose of in a dedicated container containing water.

-

Palladium Residues: Heavy metal waste. Dispose of according to environmental regulations.

References

-

Heck Reaction on 2-Halopyridines

- Title: "Palladium-catalyzed vinyl

- Source:Organic Reactions (Classic Mechanism Reference)

- Context: Establishes the viability of electron-deficient heterocycles in Heck coupling.

- Reduction of Nitriles to Primary Amines: Title: "Preparation of Primary Amines by the Reduction of Nitriles" Source:Vogel's Textbook of Practical Organic Chemistry Context: Standard protocols for Raney-Ni hydrogenation preventing secondary amine form

-

Properties of Starting Material

- Title: "2-Bromo-6-methoxypyridine Product Analysis"

- Source: Sigma-Aldrich / Merck

-

Alternative Route (Alpha-Arylation)

- Title: "Palladium-Catalyzed α-Aryl

- Source:Journal of the American Chemical Society

- Context: Validates the alternative strategy of coupling cyanoacetate/acetonitrile if the Heck route is unsuitable for specific analogs.

Sources

Strategic Utilization of 2-(6-Methoxypyridin-2-yl)ethanamine in Fragment-Based Drug Discovery

Executive Summary

This guide details the application of 2-(6-Methoxypyridin-2-yl)ethanamine (CAS: 1951441-75-0) as a high-value building block in Fragment-Based Drug Discovery (FBDD).[1] Unlike generic amine fragments, this scaffold offers a unique combination of metabolic stability (via the 6-methoxy "blocking" group) and specific physicochemical tuning (reduced basicity of the pyridine nitrogen). This document provides rationale for its selection, detailed synthetic protocols for library expansion, and structural insights for lead optimization.

Scientific Rationale: The "Privileged" Scaffold

In medicinal chemistry, the transition from "Fragment Hit" to "Lead" often fails due to poor physicochemical properties or metabolic liability. 2-(6-Methoxypyridin-2-yl)ethanamine addresses these challenges through three specific mechanisms:

A. Metabolic Blocking (The "Methoxy Effect")

Unsubstituted pyridine rings are frequently prone to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) at the electron-deficient 2- and 6-positions.[1]

-

Mechanism: The introduction of a methoxy group at the 6-position sterically and electronically blocks this "soft spot," significantly extending the metabolic half-life (

) of the resulting lead compounds compared to their 6-H or 6-Methyl analogs [1].[1]

B. pKa Modulation

The basicity of the pyridine nitrogen is a critical parameter for membrane permeability and hERG toxicity.

-

Data: The pKa of the conjugate acid of unsubstituted pyridine is ~5.2. The 2-methoxy substituent, through inductive electron withdrawal (despite resonance donation), lowers the ring nitrogen pKa to approximately 3.0–3.5 [2].

-

Impact: This ensures the ring remains largely unprotonated at physiological pH (7.4), improving passive permeability and reducing non-specific binding to negatively charged serum proteins.

C. Linker Geometry

The ethylamine linker provides a 2-carbon spacer (approx.[1] 3.5 Å).[2] This allows the primary amine to engage aspartate/glutamate residues deep within a binding pocket (e.g., kinase hinge or GPCR allosteric site) while positioning the hydrophobic methoxypyridine ring in a solvent-exposed or hydrophobic sub-pocket, minimizing steric clash.

Physicochemical Profile

The following data validates the fragment's compliance with the "Rule of Three" for FBDD.

| Property | Value | Status (Rule of 3) | Notes |

| Molecular Weight | 152.19 Da | Pass (< 300) | Ideal for growing/linking.[1] |

| ClogP | 0.6 – 1.1 | Pass (< 3) | Balanced lipophilicity. |

| TPSA | ~48 Ų | Pass (< 60) | Good polar surface area. |

| H-Bond Donors | 1 (Primary Amine) | Pass (< 3) | Handle for conjugation.[1] |

| H-Bond Acceptors | 3 | Pass (< 3) | Pyridine N, Methoxy O, Amine N. |

| Rotatable Bonds | 3 | Pass (< 3) | Ethyl chain + Methoxy. |

Structural Biology & Binding Hypothesis

Understanding the binding mode is prerequisite to rational design. The diagram below illustrates the hypothetical interaction map of this fragment within a target pocket.

Figure 1: Interaction map highlighting the dual role of the amine as an anchor and the methoxy-pyridine as a hydrophobic/H-bond acceptor motif.[1]

Experimental Protocols

Protocol A: High-Throughput Amide Coupling (Library Expansion)

This protocol is optimized for conjugating the fragment to carboxylic acid-containing cores (scaffolds) in a 96-well format.[1]

Reagents:

-

Fragment Stock: 0.2 M 2-(6-Methoxypyridin-2-yl)ethanamine in DMSO.

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

-

Base: DIPEA (N,N-Diisopropylethylamine).[1]

-

Solvent: Anhydrous DMF.[1]

Step-by-Step Procedure:

-

Preparation: Dispense 50 µmol of the carboxylic acid core into reaction vials.

-

Activation: Add 1.1 equivalents (55 µmol) of HATU dissolved in 200 µL DMF.

-

Base Addition: Add 2.5 equivalents (125 µmol) of DIPEA. Shake at room temperature (RT) for 5 minutes.

-

Expert Note: Pre-activation minimizes racemization if chiral centers are present on the core.

-

-

Fragment Addition: Add 1.2 equivalents (60 µmol) of the 2-(6-Methoxypyridin-2-yl)ethanamine stock solution.

-

Reaction: Seal and agitate at RT for 16 hours.

-

QC Check: If the core is sterically hindered, heat to 50°C for 4 hours.

-

-

Work-up: Evaporate DMF (Genevac or N2 stream). Redissolve in DMSO/MeOH (1:1) for purification.[3]

-

Purification: Prep-HPLC (Reverse phase C18).

-

Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1]

-

Note: The pyridine nitrogen may cause tailing; ensure the gradient is shallow (5% to 95% over 10 min).

-

Protocol B: Quality Control & Validation

Due to the methoxy group, specific NMR signals confirm structural integrity.

-

1H NMR (400 MHz, DMSO-d6) Diagnostic Signals:

- 3.80–3.90 ppm (Singlet, 3H): -OCH3 (Methoxy group).

- 6.60–6.70 ppm (Doublet): H-5 of pyridine (Ortho to methoxy).[1]

- 6.90–7.00 ppm (Doublet): H-3 of pyridine.[1]

- 7.60 ppm (Triplet): H-4 of pyridine.[1]

-

Validation: Disappearance of the ethylamine -CH2- protons' shift upon amide coupling (typically shifts downfield from ~2.9 ppm to ~3.4 ppm).[1]

Strategic Workflow: From Fragment to Lead

The following Graphviz workflow illustrates where this fragment fits into the broader drug discovery pipeline.

Figure 2: Integration of the fragment into the FBDD pipeline.

References

-

Metabolic Stability of Pyridine Bioisosteres

-

Basicity and Reactivity of Methoxypyridines

-

Fragment-Based Discovery Context

-

Chemical Properties & Identification

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel.

Sources

- 1. 2-(6-Methylpyridin-2-yl)ethan-1-amine | C8H12N2 | CID 1514165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2017085733A2 - Improved process for the synthesis of 2, 6-xylidine and its derivatives - Google Patents [patents.google.com]

- 4. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(6-Methylpyridin-2-yl)ethanamine AldrichCPR 19363-94-1 [sigmaaldrich.com]

Application Note: Chemoselective N-Alkylation of 2-(6-Methoxypyridin-2-yl)ethanamine

Abstract & Strategic Overview

The functionalization of 2-(6-Methoxypyridin-2-yl)ethanamine (Structure 1 ) is a critical transformation in the synthesis of GPCR ligands, kinase inhibitors, and histamine analogs. The molecule features two nitrogen centers: a highly nucleophilic primary aliphatic amine and a sterically hindered, electron-rich (yet weakly basic) pyridine nitrogen.

Successful alkylation requires navigating three primary challenges:

-

Chemoselectivity: Targeting the primary amine over the pyridine nitrogen.

-

Polyalkylation Control: Preventing the formation of tertiary amines or quaternary ammonium salts when a secondary amine is the desired target.

-

Electronic Effects: The 6-methoxy substituent exerts an inductive electron-withdrawing effect (

) and a mesomeric electron-donating effect (+M) on the pyridine ring, significantly altering the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

This guide provides three validated protocols, ranked by selectivity and operational simplicity, to achieve high-yield

Chemical Analysis & Reagent Selection

Reactivity Profile

-

Primary Amine (

): -

Pyridine Nitrogen (

): -

Implication: Under neutral or basic conditions, the primary amine is

times more basic than the pyridine nitrogen, ensuring high chemoselectivity.

Reagent Decision Matrix

| Method | Reagent Class | Selectivity (Mono vs. Di) | Operational Difficulty | Best For |

| A. Reductive Amination | Aldehydes/Ketones + STAB | Excellent (95:5) | Low | Introducing complex alkyl chains; preventing over-alkylation. |

| B. Direct Alkylation | Alkyl Halides + Base | Poor to Moderate | High (Requires optimization) | Simple methyl/ethyl groups; when aldehydes are unstable. |

| C. Acylation-Reduction | Acid Chlorides + | Perfect (100:0) | Moderate (2 steps) | When strict mono-alkylation is mandatory and functional groups tolerate reduction. |

Method A: Reductive Amination (The Gold Standard)

Mechanism: Formation of an imine/iminium intermediate followed by in situ selective reduction.[2]

Why STAB? Sodium Triacetoxyborohydride (STAB) is preferred over

Reagents

-

Substrate: 2-(6-Methoxypyridin-2-yl)ethanamine (1.0 equiv)

-

Electrophile: Aldehyde (1.0–1.1 equiv)[3]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

-

Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for imine formation kinetics.

Protocol

-

Preparation: In a flame-dried round-bottom flask under

, dissolve the amine (1.0 equiv) in anhydrous DCE ( -

Imine Formation: Add the aldehyde (1.05 equiv). If the aldehyde is sterically hindered, add AcOH (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Monitor by TLC/LCMS to confirm disappearance of the aldehyde and formation of the imine (often visible as a new spot).

-

-

Reduction: Cool the mixture to

. Add STAB (1.4 equiv) portion-wise over 10 minutes.-

Note: Gas evolution (

) may occur; ensure venting.

-

-

Reaction: Allow the mixture to warm to RT and stir for 2–16 hours.

-

Workup: Quench with saturated aqueous

. Extract with DCM ( -

Purification: Flash column chromatography (DCM/MeOH/

gradient).

Method B: Direct Alkylation (Nucleophilic Substitution)

Mechanism:

Reagents

-

Substrate: 2-(6-Methoxypyridin-2-yl)ethanamine (1.0 equiv)

-

Electrophile: Alkyl Bromide/Iodide (0.8–0.9 equiv) – Sub-stoichiometric amount is key.

-

Base: DIPEA (Hunig’s Base) or

(2.0 equiv) -

Solvent: Acetonitrile (ACN) or DMF.

Protocol

-

Dissolution: Dissolve the amine (1.0 equiv) and DIPEA (2.0 equiv) in ACN. Cool to

. -

Addition: Dissolve the alkyl halide (0.8 equiv) in ACN and add it dropwise via syringe pump over 1 hour.

-

Why? Keeping the concentration of alkyl halide low relative to the amine favors mono-alkylation.

-

-

Reaction: Stir at

to RT. Monitor closely by LCMS. Stop the reaction as soon as the dialkylated impurity reaches >5%. -

Workup: Dilute with water, extract with EtOAc.

-

Purification: This method requires careful chromatography to separate the unreacted primary amine from the secondary amine product.

Method C: Acylation-Reduction (Two-Step, High Fidelity)

Mechanism: Formation of a stable amide followed by reduction to the amine. Best For: When absolute mono-alkylation is required and the target alkyl group corresponds to an available acid chloride.

Protocol Summary

-

Acylation: React amine with Acid Chloride (

) + -

Reduction: Treat Amide with

(2-3 equiv) in refluxing THF. -

Quench: Fieser workup (

, -

Result: Pure mono-alkylated secondary amine.

Visualization: Reaction Pathways & Selectivity

Caption: Comparative pathways for alkylation. Method A (Blue) offers the highest selectivity for the target secondary amine by proceeding through a discrete imine intermediate.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (Method A) | Steric hindrance or wet solvent. | Add |

| Over-alkylation (Method B) | High local concentration of R-X. | Increase dilution ( |

| Pyridine N-Alkylation | Use of super-electrophiles (e.g., MeOTf). | Avoid triflates/mesylates. Stick to bromides/iodides. The 6-OMe group protects the N, but strong alkylating agents can still attack it. |

| Chelation/Stalled Reaction | Amine-Pyridine motif chelating Boron. | Ensure aqueous quench is vigorous (use Rochelle's salt if emulsion forms) to break Boron-Amine complexes. |

Safety & Handling

-

2-(6-Methoxypyridin-2-yl)ethanamine: Treat as a standard organic base. Irritant.

-

STAB: Releases hydrogen gas upon reaction with acid/protic solvents. Ensure proper ventilation.

-

Alkyl Halides: Potentially genotoxic alkylating agents. Handle in a fume hood.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

-

Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, vol. 57, no. 37, 2001, pp. 7785-7811. Link

- Spivey, A. C., & Arseniyadis, S. "Pyridine Derivatives." Science of Synthesis, Georg Thieme Verlag, 2005. (Context on 2-alkoxypyridine reactivity).

-

Patani, G. A., & LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, vol. 96, no. 8, 1996, pp. 3147-3176. (Context on methoxypyridine physicochemical properties). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of 2-(6-Methoxypyridin-2-yl)ethanamine Free Base

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to overcome solubility challenges associated with 2-(6-methoxypyridin-2-yl)ethanamine in its free base form. Our approach is built on foundational physicochemical principles to empower users to make informed decisions for their specific experimental needs.

Section 1: Foundational Knowledge - Understanding the Molecule

This section addresses the fundamental properties of 2-(6-methoxypyridin-2-yl)ethanamine that govern its solubility.

Q1: What are the key structural features of 2-(6-methoxypyridin-2-yl)ethanamine that influence its solubility?

A1: The solubility behavior of this compound is primarily dictated by a balance of three key features:

-

Primary Aliphatic Amine (-CH₂-NH₂): This is the most critical group. It is basic and readily accepts a proton (protonation). In its neutral (free base) state, it contributes less to water solubility. When protonated (e.g., in an acidic environment), it forms a positively charged ammonium salt (-CH₂-NH₃⁺), which dramatically increases its polarity and affinity for water.[1][2]

-

6-Methoxypyridine Ring: This aromatic heterocyclic system is moderately polar. The nitrogen atom in the pyridine ring is weakly basic, and the methoxy group (-OCH₃) can act as a hydrogen bond acceptor. However, the ring structure itself is relatively hydrophobic and contributes to the compound's low solubility in water.

-

Ethyl Linker (-CH₂-CH₂-): This is a flexible, nonpolar hydrocarbon chain that connects the amine and the pyridine ring, adding to the overall hydrophobic character of the molecule.

The free base form is, therefore, a molecule with limited ability to form strong hydrogen bonds with water relative to its potential salt forms, leading to poor aqueous solubility at neutral pH.

Q2: Why is the free base form expected to be poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?

A2: The poor solubility in neutral media is a direct consequence of the amine's basicity. The pKa of a primary ethylamine group is typically in the range of 9-10. At a neutral pH of 7.4, which is significantly below the pKa, the majority of the amine groups will be protonated. However, the intrinsic solubility of the neutral free base form is very low. While some protonation occurs at pH 7.4, it may not be sufficient to fully dissolve the compound, especially at higher concentrations. The equilibrium between the solid free base and the dissolved protonated form dictates the final concentration. For complete dissolution, it is often necessary to adjust the pH to be at least 2 units below the pKa of the amine.[3]

Section 2: Initial Troubleshooting - The First Line of Attack

This section provides the most direct and common method for solubilizing basic compounds.

Q3: I am struggling to dissolve the 2-(6-methoxypyridin-2-yl)ethanamine free base in my aqueous buffer for a biological assay. What is the simplest and most immediate solution?

A3: The most straightforward approach is pH adjustment . By lowering the pH of your solvent, you can convert the insoluble free base into a highly soluble salt in situ.[4][5][] This is the recommended first step for any application that can tolerate a lower pH.